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Compound of Interest

Compound Name: 2-(4-propylphenyl)acetic Acid

Cat. No.: B1587618 Get Quote

2-(4-propylphenyl)acetic acid belongs to the arylalkanoic acid class of molecules, a chemical

family that includes many widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Its structure, featuring a propyl-substituted aromatic ring linked to a carboxylic acid moiety,

provides a crucial balance between lipophilicity and polarity. This configuration is fundamental

to its interaction with biological targets and makes it a valuable scaffold in medicinal chemistry.

[2] While not an active pharmaceutical ingredient (API) in its own right, its structural similarity to

drugs like Ibuprofen makes it a significant compound for study, either as a synthetic

intermediate, a reference standard for impurities, or a foundational structure for the

development of novel anti-inflammatory agents.[2][3]

This guide offers a comprehensive examination of the core physicochemical properties of 2-(4-
propylphenyl)acetic acid. By elucidating its chemical identity, spectroscopic profile, and

analytical characterization methodologies, we provide an essential resource for professionals

engaged in drug discovery, process development, and quality control.

Chemical Identity and Core Physicochemical
Characteristics
The fundamental identity of a compound is established by its unique identifiers and core

physical properties. These data points are critical for everything from regulatory documentation

to the design of downstream synthetic or analytical protocols.

Table 1: Key Identifiers and Properties of 2-(4-propylphenyl)acetic acid
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Property Value Source

IUPAC Name 2-(4-propylphenyl)acetic acid

CAS Number 26114-12-5 [4][5]

Molecular Formula C₁₁H₁₄O₂ [4][6]

Molecular Weight 178.23 g/mol [4][6]

Appearance
White to off-white or yellow

solid
[5]

Boiling Point 304.0 ± 11.0 °C (Predicted) [4][5]

Density 1.072 ± 0.06 g/cm³ (Predicted) [4][5]

pKa 4.39 ± 0.10 (Predicted) [4][5]

Storage
Room Temperature, Sealed in

Dry Conditions
[4][5]

The predicted pKa of approximately 4.39 is characteristic of a carboxylic acid attached to an

alkylphenyl group, indicating it will exist predominantly in its deprotonated, carboxylate form at

physiological pH.[4][5] The propyl group enhances the molecule's lipophilicity, a key factor

influencing its solubility and potential for membrane permeability, which are critical parameters

in drug development.[2]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. The

following sections detail the expected spectral characteristics of 2-(4-propylphenyl)acetic
acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides precise information about the hydrogen environments within the

molecule. Based on published data for 2-(4-propylphenyl)acetic acid in CDCl₃, the following

signals are anticipated:[5]
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δ 7.24-7.13 (m, 4H): This multiplet corresponds to the four protons on the disubstituted

aromatic ring. The overlapping signals suggest a typical AA'BB' system for a 1,4-substituted

benzene ring.

δ 3.16 (s, 2H): A singlet integrating to two protons, representing the methylene (-CH₂-) group

of the acetic acid side chain.

δ 2.58 (t, J = 7.3 Hz, 2H): A triplet corresponding to the benzylic methylene (-CH₂-) protons

of the propyl group, coupled to the adjacent methylene group.

δ 1.70-1.58 (m, 2H): A multiplet (sextet) for the central methylene (-CH₂-) protons of the

propyl group, coupled to the two adjacent methyl and methylene groups.

δ 0.95 (t, J = 7.3 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the

propyl group, coupled to the adjacent methylene group.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 2-(4-
propylphenyl)acetic acid, the key characteristic absorption bands would be:

~2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of the hydrogen-

bonded carboxylic acid dimer.

~1700 cm⁻¹ (strong): A strong C=O stretching absorption from the carbonyl group of the

carboxylic acid.

~2960-2850 cm⁻¹: C(sp³)-H stretching absorptions from the aliphatic propyl and acetic acid

methylene groups.

~1610 and ~1510 cm⁻¹: C=C stretching absorptions within the aromatic ring.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and

fragmentation patterns, which are crucial for confirming the structure.
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Molecular Ion (M⁺): An expected peak at m/z = 178, corresponding to the molecular weight

of the compound.

Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-

COOH, 45 Da) to give a fragment at m/z = 133. Another significant fragmentation pathway is

the benzylic cleavage to lose an ethyl group from the propyl chain, leading to a stable

benzylic cation.

Analytical Methodologies and Protocols
For researchers in a drug development setting, robust analytical methods are essential for

quality control, stability testing, and impurity profiling. The following protocols describe

standard, self-validating systems for the analysis of 2-(4-propylphenyl)acetic acid.

Protocol: Purity Determination by Reverse-Phase HPLC
Causality: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the industry-

standard method for assessing the purity of non-polar to moderately polar organic molecules.

The C18 stationary phase provides a non-polar environment, and elution is achieved with a

polar mobile phase. The aromatic ring in 2-(4-propylphenyl)acetic acid provides a strong

chromophore for UV detection, making this technique highly suitable and sensitive.

Step-by-Step Methodology:

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 25 mM

Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) in a 38:62 (v/v) ratio.[7] Degas

the mobile phase using sonication or vacuum filtration.

Standard Preparation: Accurately weigh approximately 10 mg of 2-(4-propylphenyl)acetic
acid reference standard and dissolve it in the mobile phase to a final volume of 10.0 mL to

create a 1 mg/mL stock solution. Further dilute as necessary for calibration.

Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the

standard using the mobile phase as the diluent.

Chromatographic Conditions:
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Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Flow Rate: 1.2 mL/min.[7]

Column Temperature: 80 °C (elevated temperature can improve peak shape and reduce

analysis time).[7]

Detection: UV at 220 nm.[7]

Injection Volume: 10 µL.

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by

comparing the area of the main peak to the total area of all peaks in the chromatogram (Area

Percent method).
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Caption: Workflow for purity analysis via HPLC.

Protocol: Assay Determination by Acid-Base Titration
Causality: Titration is a classic, robust quantitative method for determining the concentration of

an acidic or basic substance. By reacting the carboxylic acid of 2-(4-propylphenyl)acetic acid
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with a strong base of known concentration (e.g., NaOH), the exact amount of the analyte can

be determined based on the stoichiometry of the neutralization reaction.

Step-by-Step Methodology:

Reagent Preparation:

Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

Select a suitable solvent system capable of dissolving the organic acid, such as a 1:1

mixture of ethanol and water.[8]

Sample Preparation: Accurately weigh approximately 150-200 mg of 2-(4-
propylphenyl)acetic acid into a 250 mL Erlenmeyer flask.

Dissolution: Add approximately 50 mL of the ethanol/water solvent system to the flask and

swirl until the sample is completely dissolved.

Titration:

Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should

remain colorless.

Titrate the solution with the standardized 0.1 M NaOH from a burette, swirling the flask

continuously.

The endpoint is reached when the solution turns a faint, persistent pink color. Record the

volume of NaOH added.

Calculation:

Calculate the moles of NaOH used (Moles = Molarity × Volume in Liters).

Since the reaction is 1:1, the moles of 2-(4-propylphenyl)acetic acid are equal to the

moles of NaOH.

Calculate the mass of the analyte (Mass = Moles × Molecular Weight of 178.23 g/mol ).
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Caption: Workflow for assay determination via titration.

Synthesis, Reactivity, and Applications
2-(4-propylphenyl)acetic acid is structurally related to 2-(4-alkylphenyl)propionic acids, a

class of compounds often synthesized via a Friedel-Crafts reaction between an alkylbenzene

and a propionylating agent, followed by further modifications.[9] The carboxylic acid group is

the primary site of reactivity, readily undergoing esterification or amidation reactions. This
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reactivity is particularly relevant in drug development for the creation of prodrugs, which can

improve solubility or modify pharmacokinetic profiles.[2]

Its primary applications in research and development include:

Scaffold for NSAID Development: It serves as a core structure for designing novel NSAID

analogs with potentially improved selectivity for COX enzymes or better side-effect profiles.

[2][10]

Pharmaceutical Intermediate: It can be used as a key building block in the multi-step

synthesis of more complex APIs.[2]

Reference Standard: It is utilized as a certified reference material for the identification and

quantification of impurities in the production of related APIs like Ibuprofen.[3][11]

Safety and Handling
According to available safety data, 2-(4-propylphenyl)acetic acid is classified as an irritant.[4]

[5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Storage: The compound should be stored at room temperature in a tightly sealed container

in a dry, well-ventilated area.[4][5]

Conclusion
2-(4-propylphenyl)acetic acid is a well-defined organic molecule whose physicochemical

properties make it a compound of significant interest to the pharmaceutical and chemical

industries. Its defined spectroscopic signature allows for unambiguous identification, while its

acidic nature lends itself to straightforward quantification by classical and modern analytical

techniques. Understanding these core properties—from its molecular weight and pKa to its
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analytical behavior in HPLC and titration—is fundamental for any scientist utilizing this

compound as a synthetic building block, a reference material, or a scaffold for future drug

discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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